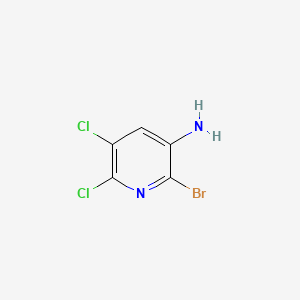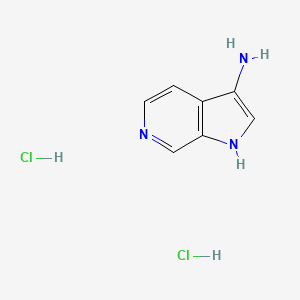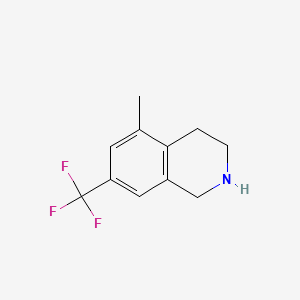
5-Methyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline (5-Me-7-TFM-THIQ) is a novel molecule that has recently gained attention due to its potential applications in the field of medicinal chemistry. It is a structural analogue of the neurotransmitter dopamine, and is known to possess a range of pharmacological activities, including the ability to modulate the activity of the dopamine and serotonin receptors. 5-Me-7-TFM-THIQ has been studied for its potential therapeutic applications, such as the treatment of depression, anxiety, and Parkinson’s disease.
Applications De Recherche Scientifique
Antimalarial Drug Development
The trifluoromethyl group in compounds similar to 5-Methyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline has been shown to enhance antimalarial activity. Researchers have synthesized derivatives with this group to investigate their efficacy against Plasmodium falciparum . These compounds interact with the parasite’s dihydroorotate dehydrogenase (Pf DHODH), an enzyme crucial for its survival .
Medicinal Chemistry
In medicinal chemistry, the trifluoromethyl group is a valuable addition to drug molecules, providing increased metabolic stability and lipophilicity, which can improve drug activity. This has led to the development of new drug candidates for malaria treatment, utilizing the trifluoromethyl group for better efficacy .
Bioisosteric Replacement Studies
Bioisosteric replacement involves substituting atoms or groups in a molecule with others that have similar properties to improve pharmacokinetic and pharmacodynamic profiles. The trifluoromethyl group in 5-Methyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline serves as a bioisostere for other functional groups in antimalarial compounds, potentially leading to new therapeutic agents .
Chemical Synthesis and Optimization
The compound’s structure is amenable to chemical modifications, allowing for the synthesis of a variety of derivatives. This flexibility is crucial for optimizing compounds for better drug-like properties, such as solubility, stability, and potency .
Drug Resistance Mitigation
The introduction of the trifluoromethyl group can help in mitigating drug resistance, a significant challenge in treating diseases like malaria. By altering the molecular structure, researchers aim to overcome resistance mechanisms and extend the efficacy of existing drugs .
Enzyme Inhibition Studies
Compounds with a trifluoromethyl group have been studied for their ability to inhibit enzymes that are vital to the survival of pathogens. This application is particularly relevant in the search for new treatments for infectious diseases .
Molecular Docking Simulations
Molecular docking studies utilize compounds like 5-Methyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline to simulate interactions with biological targets. This helps in predicting binding affinities and guiding the design of more potent molecules .
Propriétés
IUPAC Name |
5-methyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3N/c1-7-4-9(11(12,13)14)5-8-6-15-3-2-10(7)8/h4-5,15H,2-3,6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBDLNMJDDBMRSL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1CCNC2)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00729562 |
Source


|
| Record name | 5-Methyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00729562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline | |
CAS RN |
1280291-64-6 |
Source


|
| Record name | 5-Methyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00729562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde](/img/structure/B581512.png)

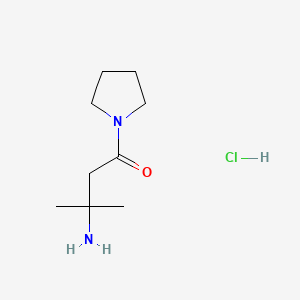
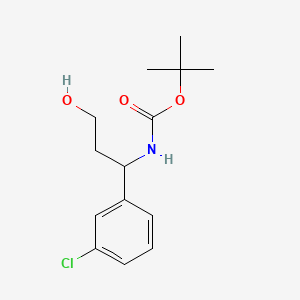
![2-[Benzyl(cyclopropylmethyl)amino]ethanol](/img/structure/B581519.png)
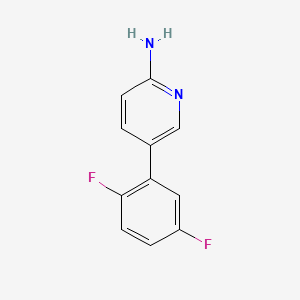

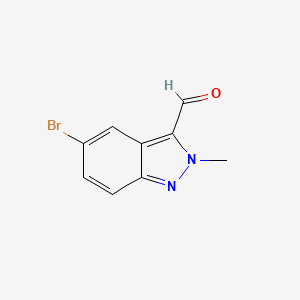
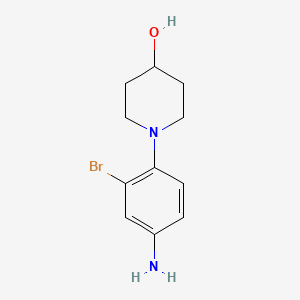
![4-Boc-4,8-diazabicyclo[5.2.0]nonane](/img/structure/B581527.png)
